Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is a chemical compound with a unique structure that includes a boron atom within a heterocyclic ring
Vorbereitungsmethoden
The synthesis of Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable boronic acid derivative with a dihydroxybenzene compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced boron-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups attached to the boron atom are replaced by other groups, often using reagents like halides or alkylating agents
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules, including proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy, such as certain cancers and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as enhanced strength or conductivity
Wirkmechanismus
The mechanism of action of Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The boron atom within the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate can be compared with other boron-containing compounds such as:
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate: Incorporation of a fluorine atom alters its chemical properties and potential biological activity.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Different core structure but similar functional groups, used in different applications
Eigenschaften
Molekularformel |
C13H18BNO5 |
---|---|
Molekulargewicht |
279.10 g/mol |
IUPAC-Name |
tert-butyl N-[(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18BNO5/c1-13(2,3)19-12(17)15-7-11-9-5-4-8(16)6-10(9)14(18)20-11/h4-6,11,16,18H,7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
SVKGZHDXELIFJW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.